molecular formula C17H17N B13035221 1-(2-Anthryl)propylamine

1-(2-Anthryl)propylamine

Cat. No.: B13035221
M. Wt: 235.32 g/mol
InChI Key: SIQWZKPSJZCHNZ-UHFFFAOYSA-N
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Description

1-(2-Anthryl)propylamine is an organic compound with the molecular formula C₁₇H₁₇N It is characterized by the presence of an anthracene moiety attached to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Anthryl)propylamine typically involves the reaction of 2-anthracenecarboxaldehyde with a suitable amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Anthryl)propylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into more saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

1-(2-Anthryl)propylamine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic amines with biological systems.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Anthryl)propylamine involves its interaction with molecular targets such as enzymes or receptors. The anthracene moiety can intercalate with DNA, while the amine group can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Anthryl)ethanamine: Similar structure but with an ethylamine chain instead of a propylamine chain.

    1-(2-Anthryl)butylamine: Similar structure but with a butylamine chain.

    Anthracene derivatives: Compounds with different substituents on the anthracene ring.

Uniqueness: 1-(2-Anthryl)propylamine is unique due to its specific combination of the anthracene moiety and the propylamine chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

1-anthracen-2-ylpropan-1-amine

InChI

InChI=1S/C17H17N/c1-2-17(18)15-8-7-14-9-12-5-3-4-6-13(12)10-16(14)11-15/h3-11,17H,2,18H2,1H3

InChI Key

SIQWZKPSJZCHNZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N

Origin of Product

United States

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